4-((Bromoacetyl)amino)benzoic Acid
Description
4-((Bromoacetyl)amino)benzoic Acid (chemical formula: C₉H₈BrNO₃) is a benzoic acid derivative functionalized with a bromoacetylated amino group at the para position. The bromoacetyl group (–COCH₂Br) is a reactive alkylating agent, making this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and bioconjugates . Its structure combines the carboxylic acid moiety of benzoic acid with the electrophilic bromine atom, enabling participation in nucleophilic substitution reactions or cross-coupling processes.
Properties
Molecular Formula |
C9H8BrNO3 |
|---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
4-[(2-bromoacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H8BrNO3/c10-5-8(12)11-7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) |
InChI Key |
CQPMUWDAWGKWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 4-((Bromoacetyl)amino)benzoic Acid with structurally related benzoic acid derivatives:
Functional Group Variations
- Bromoacetyl vs. Chloroacetyl (SS3) : Bromine’s larger atomic radius and lower electronegativity compared to chlorine enhance its leaving-group ability, favoring nucleophilic substitution. This makes the bromoacetyl derivative more reactive in alkylation reactions .
- Sulfonyl vs. Acyl (SS3 vs. SS4): Sulfonyl groups (e.g., in 4-[(4-bromophenyl)sulfonylamino]benzoic acid ) increase acidity and stability, whereas acyl groups (e.g., bromoacetyl) are more electrophilic and prone to hydrolysis.
- Thiazolidinone vs. Azetidinone (SS4 vs. SS3): Thiazolidinones (sulfur-containing) exhibit broader antimicrobial activity compared to azetidinones (nitrogen-containing), likely due to enhanced membrane permeability .
Physicochemical Properties
- Solubility : Bromoacetyl derivatives are more lipophilic (logP ~2.5) than hydroxy- or methoxy-substituted analogues (e.g., 4-hydroxybenzoic acid, logP ~1.5), reducing aqueous solubility but improving membrane permeability.
- Stability: Bromoacetyl groups are less stable under basic conditions compared to sulfonamides (e.g., 4-[(4-bromophenyl)sulfonylamino]benzoic acid ), which resist hydrolysis.
- Melting Points : Brominated compounds (e.g., 4-bromobenzoic acid, m.p. 255°C ) generally have higher melting points than chlorinated analogues due to stronger van der Waals forces.
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